2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride
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Overview
Description
2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. . The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions with hydrazonoyl halides and arylidenemalononitrile yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiazole derivatives: Known for their wide range of medicinal properties, including antibacterial, antifungal, and anti-inflammatory activities.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals for their diverse biological activities.
Uniqueness
What sets 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride apart is its potent PI3K inhibitory activity, which is significantly higher compared to other thiazolo[5,4-b]pyridine derivatives . This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C14H15Cl2N3S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H13N3S.2ClH/c15-7-6-10-3-1-4-11(9-10)13-17-12-5-2-8-16-14(12)18-13;;/h1-5,8-9H,6-7,15H2;2*1H |
InChI Key |
MAXZMQUEOWPJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(S2)N=CC=C3)CCN.Cl.Cl |
Origin of Product |
United States |
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